molecular formula C14H15NO2S B1346560 4-Methyl-N-(4-methylphenyl)benzenesulfonamide CAS No. 599-86-0

4-Methyl-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B1346560
CAS No.: 599-86-0
M. Wt: 261.34 g/mol
InChI Key: GPLXRIVINNIQFY-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H15NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through recrystallization or chromatography techniques.

Biological Activity

4-Methyl-N-(4-methylphenyl)benzenesulfonamide, a sulfonamide compound, is recognized for its potential biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅NO₂S with a molecular weight of 261.34 g/mol. The structure includes a sulfonamide group attached to a benzene ring, which enhances its solubility and biological activity compared to other sulfonamides.

Sulfonamides, including this compound, primarily exert their antibacterial effects by inhibiting the synthesis of folic acid in bacteria. This inhibition disrupts essential metabolic processes necessary for bacterial growth and replication. The specific structural modifications in this compound may influence its efficacy against various bacterial strains.

Antibacterial Activity

Research indicates that this compound shows significant antibacterial properties. It has been reported to enhance the effectiveness of other antibiotics against resistant bacterial strains, suggesting potential for synergistic effects in combination therapies .

Comparative Antibacterial Efficacy

A study compared the antibacterial efficacy of various sulfonamide derivatives, including this compound:

Compound NameInhibition (%) at 50 μg/mLTarget Bacteria
This compound80.69%Staphylococcus aureus
Compound 4g69.74%Klebsiella pneumoniae
Positive Control (Ciprofloxacin)99.2%Various strains

This data highlights the compound's notable antibacterial activity compared to established antibiotics .

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamides, including this compound. Notably, derivatives of benzenesulfonamides have demonstrated significant anti-proliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7.

Case Study: Anti-Proliferative Effects

In a study evaluating new sulfonamide derivatives, compounds structurally related to this compound exhibited:

  • IC50 values ranging from 1.52–6.31 μM against MDA-MB-231 cells.
  • Selectivity ratios indicating 5.5 to 17.5 times higher activity against cancer cells compared to normal cells.

Additionally, certain derivatives induced apoptosis in cancer cells, evidenced by a significant increase in annexin V-FITC positive cells .

Enzyme Inhibition Studies

Another dimension of biological activity involves the inhibition of carbonic anhydrases (CAs), which are enzymes that play critical roles in various physiological processes. The compound has shown selective inhibition against CA IX, which is implicated in tumor growth and metastasis.

Inhibition Data

The following table summarizes the enzyme inhibition potency of related compounds:

Compound NameEnzyme TargetIC50 (nM)
Compound 4eCA IX10.93
Compound 4gCA II1.55
Compound 4hCA IX25.06

These findings suggest that derivatives of this compound could serve as dual-action agents targeting both bacterial infections and cancer cell proliferation .

Scientific Research Applications

4-Methyl-N-(4-methylphenyl)benzenesulfonamide has a variety of applications, including in separation processes, pharmaceutical research, and as an intermediate in chemical synthesis.

Scientific Research Applications

  • HPLC Separation: 4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide can be analyzed using reverse phase (RP) HPLC with mobile phases of acetonitrile, water, and phosphoric acid. Formic acid can be used instead of phosphoric acid for Mass-Spec (MS) applications. Columns with smaller 3 μm particles are available for fast UPLC applications. The method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .
  • Anti-Cancer Activity: Aryl thiazolone–benzenesulfonamides, including derivatives of this compound, have been synthesized and studied for their inhibitory effect on carbonic anhydrase IX (CA IX) . These derivatives were evaluated for anti-proliferative activity against triple-negative breast cancer cell lines (MDA-MB-231) and another breast cancer cell line (MCF-7), as well as a normal breast cell line (MCF-10A). Some compounds showed significant inhibitory effects against both cancer cell lines, with high selectivity against breast cancer cell lines. Moreover, certain sulfonamide derivatives showed excellent enzyme inhibition against CA IX and CA II, revealing their remarkable selectivity for CA IX over CA II. One derivative was able to induce apoptosis in MDA-MB-231 cells .
  • Antimicrobial Activity: The anti-bacterial and anti-biofilm activities of benzenesulfonamides have been evaluated. Certain analogues exhibited significant inhibition against S. aureus and showed potential anti-biofilm inhibition against K. pneumonia .
  • Crystal Structure Studies: The crystal structure of this compound has been reported. The molecule is bent at the N atom, and its conformation is stabilized by a weak intramolecular C—H···O hydrogen bond. In the crystal structure, inversion-related molecules are linked into dimers by pairs of N—H···O hydrogen bonds .

Data Table

ApplicationDescription
HPLC SeparationCan be analyzed using reverse phase (RP) HPLC with acetonitrile, water, and phosphoric acid as mobile phases. Suitable for isolating impurities in preparative separation and pharmacokinetics .
Anti-Cancer ActivityAryl thiazolone–benzenesulfonamides have been studied for their inhibitory effect on carbonic anhydrase IX (CA IX). Showed anti-proliferative activity against breast cancer cell lines (MDA-MB-231) and (MCF-7). Some derivatives induced apoptosis in MDA-MB-231 cells .
Antimicrobial ActivityThe anti-bacterial and anti-biofilm activities of benzenesulfonamides have been evaluated. Certain analogues exhibited significant inhibition against S. aureus and showed potential anti-biofilm inhibition against K. pneumonia .
Molecular Structure StudiesThe crystal structure of this compound has been reported. The molecular conformation is stabilized by a weak intramolecular C—H···O hydrogen bond. In the crystal structure, inversion-related molecules are linked into dimers by pairs of N—H···O hydrogen bonds .
Chemical Intermediate/SynthesisUsed in the synthesis of other organic compounds, such as N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide . Sulfonamide derivatives have been used as chemotherapeutic agents for their antibacterial, antifungal, antitumor, and hypoglycemic effects . Some sulfonamide derivatives possess carbonic anhydrases inhibitory properties . Disulfonamides containing two sulfone groups connected to the nitrogen atom are used for their antitumor activity and carbonic anhydrases inhibitory properties .

Case Studies

  • Anti-Cancer Research: In a study, new aryl thiazolone–benzenesulfonamides were synthesized and tested for their anti-proliferative activity against breast cancer cell lines. Compound 4e was found to induce apoptosis in MDA-MB-231 cells, with a significant increase in annexin V-FITC .
  • Antimicrobial Research: In the same study, the synthesized benzenesulfonamides were evaluated for their antibacterial and anti-biofilm activities. Analogues 4e , 4g, and 4h exhibited significant inhibition against S. aureus, while compounds 4g and 4h showed potential anti-biofilm inhibition against K. pneumonia .
  • Structural Analysis: The molecular structure of this compound was analyzed using DFT quantum chemical investigation, and vibrational wavenumbers were calculated . The molecular electrostatic potential (MEP) was also evaluated . The crystal structure was determined, revealing details about its molecular conformation and hydrogen bonding patterns .

Q & A

Basic Research Questions

Q. What are the key steps to optimize the synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide for high yield and purity?

  • Methodological Answer :

  • Use sulfonation of 4-methylbenzenesulfonyl chloride with 4-methylaniline under controlled pH (8–9) and inert atmosphere to minimize side reactions .
  • Purify via recrystallization from ethanol/water mixtures (70:30 v/v) to remove unreacted precursors. Monitor purity using HPLC with a C18 column and UV detection at 254 nm .
  • Optimize reaction time (typically 6–8 hours at 60°C) to balance yield (reported 75–85%) and decomposition risks .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm aromatic proton environments (δ 7.2–7.6 ppm for sulfonamide-linked phenyl groups) and methyl group signals (δ 2.3–2.5 ppm) .
  • FT-IR : Identify sulfonamide S=O stretching (1350–1300 cm⁻¹) and N–H bending (1550–1500 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing (e.g., triclinic P 1 space group) and hydrogen-bonding networks (N–H⋯O interactions, ~2.8–3.0 Å) .

Q. What safety protocols are essential when handling sulfonamide derivatives like this compound?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particulates .
  • Store in airtight containers at 2–8°C to prevent hydrolysis. Dispose of waste via alkaline hydrolysis (pH >10) followed by incineration .

Advanced Research Questions

Q. How do substituent positions (e.g., methyl groups) influence the crystal packing and intermolecular interactions of this sulfonamide?

  • Methodological Answer :

  • Compare X-ray diffraction data (e.g., C–S bond lengths: ~1.76 Å) with substituted analogs (e.g., 4-chloro derivatives) to assess steric/electronic effects .
  • Analyze hydrogen-bonding motifs using Mercury software: Methyl groups reduce π-π stacking but enhance van der Waals interactions (e.g., interplanar distances ~3.5 Å) .

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

  • Methodological Answer :

  • Perform dose-response assays (e.g., IC50 values for enzyme inhibition) under standardized conditions (pH 7.4, 37°C) .
  • Use molecular docking (AutoDock Vina) to correlate substituent effects (e.g., methyl vs. trifluoromethyl) with binding affinities to target proteins (e.g., carbonic anhydrase) .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Apply density functional theory (DFT) (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO-LUMO gaps ~5 eV) and nucleophilic attack sites .
  • Simulate reaction pathways (e.g., SNAr substitutions) using Gaussian09 to identify transition states and activation energies .

Q. How to validate analytical data for this compound against conflicting literature reports?

  • Methodological Answer :

  • Cross-reference NIST Chemistry WebBook entries (IR, NMR spectra) to verify peak assignments .
  • Use high-resolution mass spectrometry (HRMS) (ESI+, m/z calculated 291.0872 [M+H]+) to confirm molecular weight .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in sulfonamide derivatives?

  • Methodological Answer :

  • Synthesize a combinatorial library of analogs (e.g., varying substituents at para positions) and screen for antimicrobial activity (MIC assays against S. aureus) .
  • Apply multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Properties

IUPAC Name

4-methyl-N-(4-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-11-3-7-13(8-4-11)15-18(16,17)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLXRIVINNIQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208612
Record name N-(p-Tolyl)-p-toluenesulphonamide
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Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599-86-0
Record name 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
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Record name N-(p-Tolyl)-p-toluenesulphonamide
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Record name NSC49574
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Synthesis routes and methods I

Procedure details

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[Cu]I
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Synthesis routes and methods II

Procedure details

A 15 mL resealable Schlenk tube was charged with CuI (9.5 mg, 0.0499 mmol, 5.0 mol %), 4-iodotoluene (218 mg, 1.00 mmol), p-toluenesulfonamide (205 mg, 1.20 mmol), K2CO3 (280 mg, 2.03 mmol), evacuated and backfilled with argon. trans-N,N′-Dimethyl-1,2-cyclohexanediamine (16 μL, 0.102 mmol, 10 mol %) and N,N-dimethylformamide (1 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 100° C. for 19 h. The resulting pale brown suspension was allowed to reach room temperature, poured into 20 mL of a diluted aq NH4Cl solution, and extracted with 3×15 mL of dichloromethane. The colorless organic phase was dried (Na2SO4), concentrated, and the residue was purified by flash chromatography on silica gel (2×15 cm, hexane-ethyl acetate 2:1, 15 mL fractions). Fractions 9-16 provided 251 mg (96% yield) of the desired product as white crystals.
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16 μL
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20 mL
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218 mg
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205 mg
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280 mg
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CuI
Quantity
9.5 mg
Type
catalyst
Reaction Step Three
Yield
96%

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